REACTION_CXSMILES
|
N.[Li].[CH2:3]([OH:7])[CH2:4][C:5]#[CH:6].Br[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O1CCCC1>[CH2:3]([OH:7])[CH2:4][C:5]#[C:6][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |^1:1|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ferric nitrate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
three
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
34.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equiped with a mechanical stirrer and dry ice condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
At the end of this period the entire reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous solution was extracted twice with 500 ml of ether
|
Type
|
WASH
|
Details
|
the combined ethereal solutions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#CCCCCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |